2,2-Dichloroethanamine hydrate hydrochloride
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Overview
Description
2,2-Dichloroethanamine hydrate hydrochloride is a chemical compound with the molecular formula C2H8Cl3NO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms and an amine group, making it a versatile reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethanamine hydrate hydrochloride typically involves the reaction of ethylene diamine with chlorine gas under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloroethanamine hydrate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides are employed.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
2,2-Dichloroethanamine hydrate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2,2-Dichloroethanamine hydrate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction is crucial for its applications in enzyme inhibition and drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethanamine hydrochloride
- Bis(2-chloroethyl)amine hydrochloride
- 2,2-Dichlorodiethylamine hydrochloride
Uniqueness
2,2-Dichloroethanamine hydrate hydrochloride is unique due to its specific molecular structure, which allows for versatile chemical reactions and applications. Its dual chlorine atoms and amine group make it a valuable reagent in synthetic chemistry, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C2H8Cl3NO |
---|---|
Molecular Weight |
168.45 g/mol |
IUPAC Name |
2,2-dichloroethanamine;hydrate;hydrochloride |
InChI |
InChI=1S/C2H5Cl2N.ClH.H2O/c3-2(4)1-5;;/h2H,1,5H2;1H;1H2 |
InChI Key |
FXSJTCJBFGJUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)Cl)N.O.Cl |
Origin of Product |
United States |
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